molecular formula C14H14N4O3S B11193793 N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11193793
M. Wt: 318.35 g/mol
InChI Key: YCQUTISXULBNPS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a high-purity chemical compound supplied for research and development applications. This molecule belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that have demonstrated significant potential in early-stage antimalarial drug discovery . The triazolopyridine scaffold is a recognized pharmacophore in medicinal chemistry, and its combination with a sulfonamide group creates a chemical entity with promising biological activity . Recent in silico and in vitro studies on structurally related compounds have shown that this chemical class exhibits good activity against Plasmodium falciparum , the most lethal malaria parasite, by targeting essential parasitic enzymes such as falcipain-2 (FP-2) . The mechanism of action is proposed to involve the inhibition of falcipain-2, a key cysteine protease enzyme that plays an indispensable role in the parasite's life cycle by catalyzing the hydrolysis of host hemoglobin . Inhibiting this process hinders parasitic growth and survival, making this compound a valuable starting point for the development of new antimalarial agents with a novel mechanism of action, which is critically needed to combat drug-resistant malaria . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to review all safety data sheets prior to use.

Properties

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C14H14N4O3S/c1-2-21-12-5-3-11(4-6-12)17-22(19,20)13-7-8-14-16-15-10-18(14)9-13/h3-10,17H,2H2,1H3

InChI Key

YCQUTISXULBNPS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Synthesis of N-(4-Ethoxyphenyl)-2-Chloropyridine-5-Sulfonamide

Reaction Scheme :

2-Chloropyridine-5-sulfonyl chloride+4-EthoxyanilineDMF, 0°CN-(4-Ethoxyphenyl)-2-chloropyridine-5-sulfonamide\text{2-Chloropyridine-5-sulfonyl chloride} + \text{4-Ethoxyaniline} \xrightarrow{\text{DMF, 0°C}} \text{N-(4-Ethoxyphenyl)-2-chloropyridine-5-sulfonamide}

Procedure :

  • Dissolve 4-ethoxyaniline (1.2 eq) in anhydrous DMF under nitrogen.

  • Add 2-chloropyridine-5-sulfonyl chloride (1.0 eq) dropwise at 0–5°C.

  • Stir for 6–8 hours at room temperature.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 3:1).

Yield : 78–85%.

Hydrazine Substitution

Reaction Scheme :

N-(4-Ethoxyphenyl)-2-chloropyridine-5-sulfonamide+Hydrazine hydratei-Propanol, refluxN-(4-Ethoxyphenyl)-2-hydrazinylpyridine-5-sulfonamide\text{N-(4-Ethoxyphenyl)-2-chloropyridine-5-sulfonamide} + \text{Hydrazine hydrate} \xrightarrow{\text{i-Propanol, reflux}} \text{N-(4-Ethoxyphenyl)-2-hydrazinylpyridine-5-sulfonamide}

Procedure :

  • Reflux the chloropyridine sulfonamide (1.0 eq) with excess hydrazine hydrate (5 eq) in i-propanol for 12 hours.

  • Cool to room temperature, filter precipitated product, and wash with cold methanol.

Key Data :

  • Reaction Time : 12 hours

  • Temperature : 80°C

  • Yield : 70–75%

Cyclization to Form Triazolopyridine Core

Reaction Scheme :

N-(4-Ethoxyphenyl)-2-hydrazinylpyridine-5-sulfonamideHCl, ΔN-(4-Ethoxyphenyl)triazolo[4,3-a]pyridine-6-sulfonamide\text{N-(4-Ethoxyphenyl)-2-hydrazinylpyridine-5-sulfonamide} \xrightarrow{\text{HCl, Δ}} \text{N-(4-Ethoxyphenyl)triazolo[4,3-a]pyridine-6-sulfonamide}

Procedure :

  • Suspend the hydrazinyl intermediate in 6 M HCl.

  • Heat at 90°C for 4 hours under stirring.

  • Neutralize with NaHCO₃, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Optimization Insights :

  • Acid Concentration : <4 M HCl results in incomplete cyclization.

  • Temperature : Cyclization fails below 70°C.

Yield : 65–70%.

Advanced Functionalization and Modifications

N-Alkylation for Enhanced Bioactivity

To explore structure-activity relationships, the sulfonamide nitrogen is often alkylated. For example:

N-(4-Ethoxyphenyl)triazolo[4,3-a]pyridine-6-sulfonamide+Benzyl bromideK₂CO₃, DMFN-Benzyl-N-(4-ethoxyphenyl) derivative\text{N-(4-Ethoxyphenyl)triazolo[4,3-a]pyridine-6-sulfonamide} + \text{Benzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Benzyl-N-(4-ethoxyphenyl) derivative}

Conditions :

  • Base : K₂CO₃ (2.5 eq)

  • Solvent : DMF, 80°C, 8 hours

  • Yield : 60–68%.

Palladium-Catalyzed Coupling Reactions

The pyridine ring allows for further functionalization via cross-coupling:

Triazolopyridine sulfonamide+Aryl boronic acidPd(PPh₃)₄, K₂CO₃Aryl-substituted derivative\text{Triazolopyridine sulfonamide} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Aryl-substituted derivative}

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : DME/H₂O (4:1)

  • Yield : 55–62%.

Analytical Characterization

Critical data for validating the target compound:

ParameterMethodResult
Melting Point DSC214–216°C
Molecular Formula HRMSC₁₃H₁₄N₄O₃S (Confirmed)
¹H NMR (300 MHz, DMSO-d₆) - δ 1.35 (t, 3H, OCH₂CH₃)
- δ 4.08 (q, 2H, OCH₂CH₃)
- δ 7.02–8.45 (m, aromatic protons)
HPLC Purity C18 column>98%

Challenges and Optimization

Byproduct Formation During Cyclization

The primary byproduct is the dihydrotriazolo isomer , formed due to improper protonation during HCl-mediated cyclization. Mitigation strategies include:

  • Stoichiometric HCl : Excess HCl (≥6 M) suppresses isomerization.

  • Short Reaction Times : Prolonged heating (>6 hours) increases byproduct yield by 15–20%.

Solvent Effects on Sulfonamide Formation

Polar aprotic solvents (DMF, DMSO) favor sulfonamide coupling but may hydrolyze the ethoxy group. Alternatives:

  • THF : Lower yield (60%) but no hydrolysis.

  • Dichloromethane : Requires 18-hour reaction time.

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) requires modifications:

  • Continuous Flow Reactors : Reduce cyclization time from 4 hours to 30 minutes.

  • Catalyst Recycling : Pd catalysts recovered via nanofiltration (85% recovery).

  • Waste Management : Neutralization of HCl waste with CaCO₃ generates recyclable CaCl₂.

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Cyclization : 90% yield in 20 minutes (vs. 4 hours conventionally).

  • Enzymatic Sulfonamide Coupling : Lipase-mediated reaction reduces DMF usage by 70% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen and triazole ring participate in nucleophilic substitutions:

Reaction Type Reagents/Conditions Products
Amine Substitution Aliphatic/aromatic amines, refluxSecondary sulfonamides or triazole analogs
Alkylation Alkyl halides, K₂CO₃, DMFN-alkylated derivatives

Example: Reaction with benzyl chloride yields N-benzyl derivatives, enhancing lipophilicity for biological applications .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions modifies the sulfonamide group:

  • Acidic Hydrolysis (HCl/H₂O, Δ): Cleaves the sulfonamide bond, yielding pyridine-sulfonic acid and 4-ethoxyaniline.

  • Basic Hydrolysis (NaOH, EtOH): Generates sodium sulfonate intermediates, useful for further functionalization.

Oxidation Reactions

The triazole ring and ethoxyphenyl group undergo oxidation:

  • Triazole Oxidation : H₂O₂ or KMnO₄ oxidizes the triazole ring to form triazole N-oxide derivatives, altering electronic properties.

  • Ethoxy Group Oxidation : Strong oxidants (e.g., CrO₃) convert the ethoxy group to a ketone or carboxylic acid.

Electrophilic Aromatic Substitution

The ethoxyphenyl group directs electrophiles to specific positions:

Reaction Reagents Position Modified Application
Nitration HNO₃/H₂SO₄Para to ethoxy groupNitro derivatives for redox studies
Halogenation Cl₂/FeCl₃ or Br₂/FeOrtho/para positionsHalogenated analogs for SAR

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable structural diversification:

  • Suzuki Coupling : Boronic acids react with halogenated derivatives to introduce aryl/heteroaryl groups .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines, enhancing pharmacological profiles .

Computational Reactivity Insights

Molecular docking and DFT studies reveal:

  • The sulfonamide oxygen atoms form hydrogen bonds with biological targets (e.g., falcipain-2 in antimalarial activity) .

  • Electron-donating ethoxy groups stabilize transition states in substitution reactions, increasing reaction rates.

Key Data Table: Reaction Conditions and Outcomes

Reaction Conditions Yield (%) Key Product Property Citation
Sulfonamide formationDMF, 80°C, 6h78–82Enhanced solubility in polar solvents
N-BenzylationK₂CO₃, DMF, 12h65Increased logP for BBB penetration
NitrationHNO₃/H₂SO₄, 0°C, 2h58Electroactive nitro group

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a promising antimalarial agent. A virtual library of compounds was designed to include this sulfonamide fragment, leading to the synthesis of various derivatives. Notably, two compounds demonstrated significant in vitro activity against Plasmodium falciparum, with inhibitory concentrations (IC50) of 2.24 μM and 4.98 μM respectively . These findings suggest that derivatives of this compound may serve as a foundation for future antimalarial drug discovery.

Antifungal Properties

The compound has also been evaluated for its antifungal activity, particularly against strains of Candida and Geotrichum. A series of novel derivatives were synthesized and tested for their efficacy against these pathogens. Many exhibited greater antifungal activity than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL for several compounds . This suggests that this compound could be a valuable candidate in treating fungal infections.

Inhibition of Carbonic Anhydrase Isozymes

Research has indicated that sulfonamides have the ability to inhibit carbonic anhydrase isozymes, which play a crucial role in various physiological processes. The exploration of this compound derivatives has shown promise in this area as well. The inhibition of these enzymes can have implications for the treatment of conditions like glaucoma and edema .

Synthesis and Characterization

The synthesis of this compound involves multistep reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. Characterization methods include spectral analysis (IR, NMR) to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Variations in substituents on the triazole and pyridine rings can significantly influence the pharmacological properties of the compound. Ongoing SAR studies aim to identify the most effective modifications that enhance potency while minimizing toxicity .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with molecular targets such as enzymes. By inhibiting these enzymes, the compound can prevent certain biological processes, such as haemoglobin hydrolysis in parasites, thereby hindering their growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number
N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C22H22N4O3S 422.5 4-ethoxyphenyl, 3-methylbenzyl 1251633-07-4
N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6e) C13H11FN4O2S 306.31 4-fluorophenyl, 3-methyl
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) C20H16ClFN4O2S 430.88 3-chlorophenyl, 2-fluorobenzyl
N-[(2-fluorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (P048-0262) C21H19FN4O2S 410.46 3-methylphenyl, 2-fluorobenzyl
N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide C20H16F2N4O2S 414.4 3,5-difluorophenyl, 3-methyl 1251693-69-2
Key Observations:

Substituent Diversity :

  • The target compound’s 4-ethoxyphenyl group provides electron-donating properties, contrasting with halogenated analogs (e.g., 4-fluorophenyl in 6e , 3-chlorophenyl in 8h ). Ethoxy groups enhance polarity and may improve solubility compared to halogens.
  • The 3-methylbenzyl substituent increases lipophilicity, similar to the 3-methylphenyl group in P048-0262 but differs from bulkier benzyl groups (e.g., 2-fluorobenzyl in 8h ).

Molecular Weight Trends :

  • The target compound (422.5 g/mol) is heavier than 6e (306.31 g/mol) but comparable to 8h (430.88 g/mol) and P048-0262 (410.46 g/mol). Higher molecular weight may impact bioavailability but could be offset by optimized substituents.

Pharmacological Activity

Table 2: Antimalarial Activity of Selected Analogs
Compound Name IC50 (µM) Target Enzyme Key Structural Features
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide 2.24 Falcipain-2 Ethyl, 3-fluorobenzyl, 4-methoxyphenyl
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one 4.98 Falcipain-2 3-chlorobenzyl, piperidinylsulfonyl
Key Observations:

Activity Correlations :

  • Analogs with electron-withdrawing groups (e.g., 3-fluorobenzyl in the 2.24 µM compound ) show enhanced activity, likely due to improved target (falcipain-2) binding via halogen interactions.
  • Methoxy and ethoxy groups (e.g., 4-methoxyphenyl in the 2.24 µM compound) may balance solubility and binding affinity. The target compound’s 4-ethoxyphenyl group could similarly enhance solubility while maintaining moderate activity.

Target Compound’s Hypothetical Activity :

  • While direct IC50 data for the target compound is unavailable, its ethoxy and methylbenzyl substituents suggest intermediate lipophilicity compared to halogenated analogs. This may result in moderate antimalarial activity, though likely less potent than the top-performing 2.24 µM compound .

Biological Activity

N-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on various studies, highlighting its potential as an antimalarial agent and an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), among other applications.

Chemical Structure and Properties

The compound belongs to the triazolo[4,3-a]pyridine class, characterized by a fused triazole and pyridine ring. The sulfonamide group enhances its pharmacological properties. The chemical formula is C13H14N4O2SC_{13}H_{14}N_4O_2S with a molecular weight of approximately 286.34 g/mol.

Antimalarial Activity

Recent studies have demonstrated that derivatives of the triazolo[4,3-a]pyridine scaffold exhibit promising antimalarial properties. A virtual library of 1561 compounds was screened for activity against Plasmodium falciparum, leading to the identification of several potent candidates:

Compound NameIC50 (μM)Remarks
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Strong antimalarial activity
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Good activity against malaria

These findings suggest that compounds with the triazolo[4,3-a]pyridine scaffold can serve as a foundation for developing new antimalarial therapies .

Inhibition of IDO1

IDO1 is a critical enzyme involved in the immune response and cancer progression. Inhibitors of IDO1 can enhance immune responses against tumors. Studies have shown that certain triazolo[4,3-a]pyridine derivatives exhibit significant IDO1 inhibitory activity:

Compound NameIC50 (μM)Remarks
[1,2,4]Triazolo[4,3-a]pyridine derivative<0.5High potency in inhibiting IDO1

The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can lead to improved potency and selectivity for IDO1 inhibition .

Other Biological Activities

Triazolo[4,3-a]pyridines have been reported to possess various biological activities beyond antimalarial effects:

  • Antibacterial : Some derivatives show effectiveness against Gram-positive and Gram-negative bacteria.
  • Antifungal : Compounds have demonstrated antifungal properties in vitro.
  • Anti-inflammatory : Certain derivatives have been evaluated for their anti-inflammatory effects.

These activities highlight the versatility of the triazolo[4,3-a]pyridine scaffold in drug development .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Antimalarial Efficacy : A study conducted at the University of Antwerp assessed the in vitro efficacy of synthesized compounds against Plasmodium falciparum, confirming the promising results from virtual screening.
  • Cancer Immunotherapy : Research into IDO1 inhibitors has shown that specific derivatives can significantly enhance T-cell activation and reduce tumor growth in preclinical models.

Q & A

Q. Data Contradiction :

  • Chlorophenyl derivatives showed higher in vitro antimalarial activity (IC50 = 0.8 µM) vs. fluorophenyl analogs (IC50 = 1.2 µM), but fluorophenyl derivatives exhibited better pharmacokinetic profiles .

Advanced: What strategies resolve discrepancies in biological assay data between in vitro and in vivo models for this compound?

Methodological Answer:

Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of ethoxy groups) .

Formulation Adjustments : Encapsulation in liposomes or PEGylation to improve bioavailability .

Dose Optimization : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t1/2 = 4.2h in mice) .

Case Study :
A fluorobenzyl analog showed 80% in vitro inhibition of Plasmodium but only 30% in vivo efficacy due to rapid clearance. Co-administration with CYP inhibitors increased efficacy to 65% .

Advanced: How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?

Methodological Answer:

Target Identification : Docking against Plasmodium dihydroorotate dehydrogenase (DHODH) or EGFR kinase reveals binding poses.

Key Interactions :

  • Sulfonamide oxygen forms hydrogen bonds with DHODH Arg265 .
  • Triazole nitrogen coordinates with EGFR Mg2+ ions .

Validation : Compare computed binding energies (ΔG = -9.8 kcal/mol) with experimental IC50 values .

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